molecular formula C14H12BrN3O4 B11000822 N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B11000822
M. Wt: 366.17 g/mol
InChI Key: HOFONTUYTMNYBA-UHFFFAOYSA-N
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Description

N-{[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazine-derived glycine conjugate characterized by a 4-bromophenyl substituent at the 3-position of the pyridazinone core. Its molecular formula is C₁₄H₁₂BrN₃O₄, with a molecular weight of 366.17 g/mol. The compound’s structure combines a pyridazinone ring (a known pharmacophore in medicinal chemistry) with a brominated aromatic system and a glycine moiety, which may enhance solubility or target-specific interactions.

Properties

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

2-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H12BrN3O4/c15-10-3-1-9(2-4-10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22)

InChI Key

HOFONTUYTMNYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or brominating agents.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the bromophenyl-pyridazinone intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyridazinone ring are key structural features that enable the compound to bind to active sites of enzymes, potentially inhibiting their activity. The acetylated glycine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Bromine’s larger atomic radius may also enhance van der Waals interactions in hydrophobic binding pockets . The 4-nitrobenzyloxy substituent in compound 5b introduces strong electron-withdrawing effects, which could stabilize the pyridazinone ring or modulate reactivity in electrophilic substitution reactions .

Positional Isomerism: Para-substitution (4-bromo) in the target compound likely offers better steric alignment for target binding compared to ortho-substituted analogs (e.g., 2-chlorophenyl), where proximity to the pyridazinone core may cause torsional strain .

Functional Group Impact :

  • The glycine moiety in the target compound and its 2-chloro analog may improve water solubility compared to the sulfonamide group in 5b , though sulfonamides generally exhibit stronger hydrogen-bonding capacity .

Biological Activity

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the condensation of 4-bromobenzaldehyde with hydrazine to form a hydrazone, which is subsequently cyclized to yield the pyridazine ring structure. The final product incorporates an acetyl group and a glycine moiety, enhancing its solubility and biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12BrN3O3
  • Molecular Weight: 316.15 g/mol

This compound exhibits its biological activity primarily through the modulation of specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, potentially acting as a therapeutic agent in these contexts.
  • Receptor Interaction: It may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in treating inflammatory diseases.

2. Anticancer Activity

The compound has been evaluated for anticancer properties, particularly in models of breast and lung cancer. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 1: Inhibition of Phosphodiesterase 4 (PDE4)

A study explored the inhibition of phosphodiesterase 4 (PDE4) by derivatives of this compound. The results indicated that these compounds could effectively inhibit PDE4 activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes including inflammation and cell proliferation .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the acetylcholinesterase inhibitory properties of related pyridazinone derivatives. The findings suggested that these compounds could serve as potential treatments for neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission .

Pharmacological Profile

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis via caspase activation
PDE4 InhibitionIncrease in cAMP levels
Acetylcholinesterase InhibitionEnhancement of cholinergic transmission

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